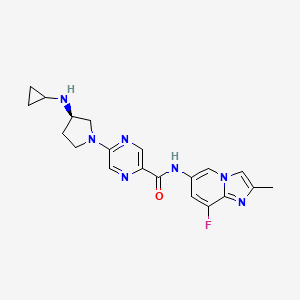
mHTT-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mHTT-IN-2, also known as compound 27, is a potent inhibitor of the mutant huntingtin protein (mHTT). This compound has shown significant efficacy in modulating the splicing of huntingtin RNA exons, specifically exons 49-50, thereby acting as a splicing regulator for the huntingtin gene. It has demonstrated inhibitory effects both in vitro and in vivo, making it a valuable tool in the study of Huntington’s disease and related neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mHTT-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization to form the core scaffold.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against mutant huntingtin protein. This may involve reactions like halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization and chromatography. The use of eco-friendly solvents and mild operating conditions is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
mHTT-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Wissenschaftliche Forschungsanwendungen
mHTT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the splicing regulation of RNA and the development of splicing modulators.
Biology: Investigated for its role in modulating gene expression and protein function in cellular models.
Medicine: Explored as a potential therapeutic agent for Huntington’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting mutant huntingtin protein
Wirkmechanismus
mHTT-IN-2 exerts its effects by specifically binding to the mutant huntingtin protein and modulating the splicing of huntingtin RNA exons 49-50. This regulation of splicing leads to a reduction in the production of the toxic mutant protein, thereby alleviating the pathological effects associated with Huntington’s disease. The compound targets the splicing machinery and pathways involved in RNA processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HTT-LC3 Linker Compounds: These compounds selectively lower the levels of mutant huntingtin protein by targeting it for autophagic degradation.
Uniqueness of mHTT-IN-2
This compound is unique in its specific mechanism of action as a splicing regulator, which distinguishes it from other compounds that primarily focus on protein degradation. Its ability to modulate RNA splicing offers a novel therapeutic approach for Huntington’s disease, making it a valuable tool in both research and potential clinical applications .
Eigenschaften
Molekularformel |
C20H22FN7O |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
5-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H22FN7O/c1-12-9-28-11-15(6-16(21)19(28)24-12)26-20(29)17-7-23-18(8-22-17)27-5-4-14(10-27)25-13-2-3-13/h6-9,11,13-14,25H,2-5,10H2,1H3,(H,26,29)/t14-/m1/s1 |
InChI-Schlüssel |
VPWHAEPYJSEFEH-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CC[C@H](C4)NC5CC5 |
Kanonische SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CCC(C4)NC5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


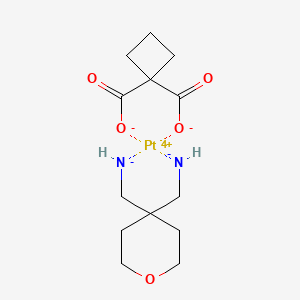
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
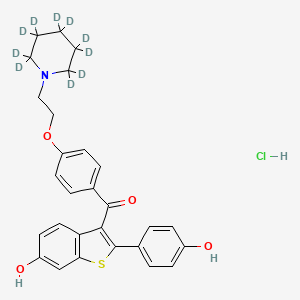



![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)

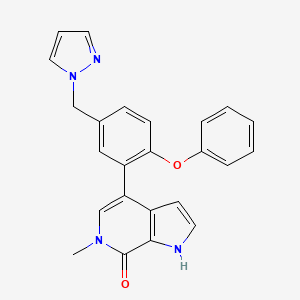
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
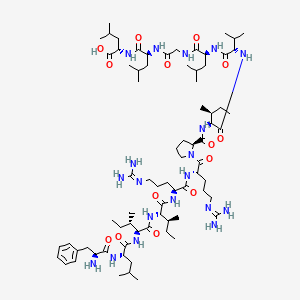
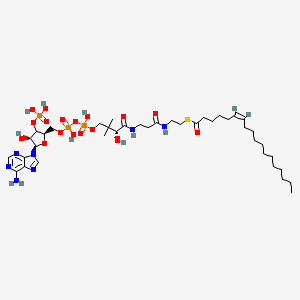
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
